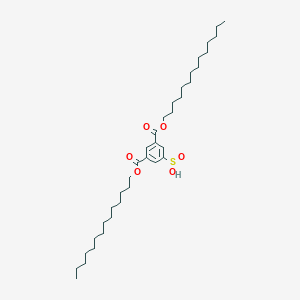
3,5-Bis(tetradecyloxycarbonyl)benzenesulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(tetradecyloxycarbonyl)benzenesulfinic acid, commonly known as DOTS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DOTS is a sulfonic acid derivative of benzene, which is synthesized through a multistep process.
Mechanism Of Action
The mechanism of action of DOTS is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DOTS has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
DOTS has been shown to have a number of biochemical and physiological effects. Studies have shown that DOTS can inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in the growth and spread of cancer cells. DOTS has also been shown to reduce inflammation and oxidative stress, which are both involved in the development of many diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using DOTS in lab experiments is its potent anticancer properties. DOTS has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using DOTS in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Future Directions
There are a number of future directions for research on DOTS. One area of research is the development of more efficient synthesis methods for DOTS, which could make it more widely available for research purposes. Another area of research is the development of new formulations of DOTS that could improve its solubility and bioavailability. Finally, there is a need for further research on the mechanism of action of DOTS, which could lead to the development of new cancer therapies and treatments for other diseases.
Synthesis Methods
The synthesis of DOTS involves a multistep process that begins with the reaction of benzene with chlorosulfonic acid to form benzenesulfonyl chloride. The resulting compound is then reacted with tetradecyl alcohol to form 3,5-bis(tetradecyloxycarbonyl)benzenesulfonyl chloride. Finally, the sulfonyl chloride group is reduced to a sulfinic acid group using sodium borohydride.
Scientific Research Applications
DOTS has been studied extensively for its potential applications in scientific research. One of the most promising applications of DOTS is in the field of cancer research. Studies have shown that DOTS has potent anticancer properties and can inhibit the growth of cancer cells. DOTS has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease.
properties
CAS RN |
141915-64-2 |
|---|---|
Product Name |
3,5-Bis(tetradecyloxycarbonyl)benzenesulfinic acid |
Molecular Formula |
C36H62O6S |
Molecular Weight |
622.9 g/mol |
IUPAC Name |
3,5-bis(tetradecoxycarbonyl)benzenesulfinic acid |
InChI |
InChI=1S/C36H62O6S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-41-35(37)32-29-33(31-34(30-32)43(39)40)36(38)42-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-31H,3-28H2,1-2H3,(H,39,40) |
InChI Key |
VYKYDOPQYQKXDS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC(=O)C1=CC(=CC(=C1)S(=O)O)C(=O)OCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C1=CC(=CC(=C1)S(=O)O)C(=O)OCCCCCCCCCCCCCC |
Other CAS RN |
141915-64-2 |
Pictograms |
Irritant; Environmental Hazard |
synonyms |
3,5-bis-(tetradecyloxycarbonyl)benzenesulfinic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



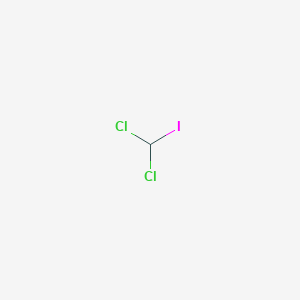
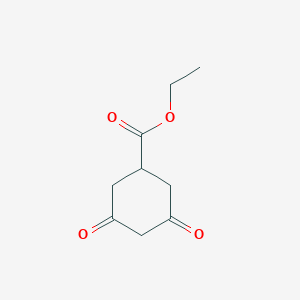
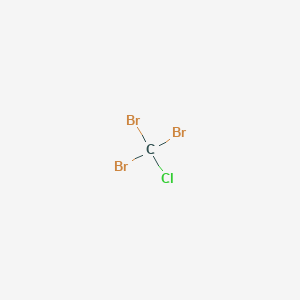
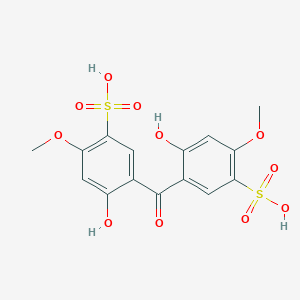
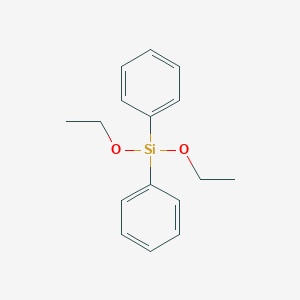
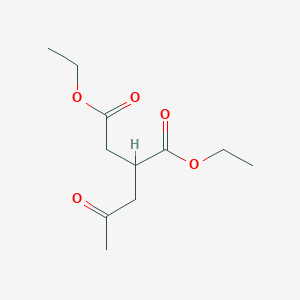
![tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B121537.png)
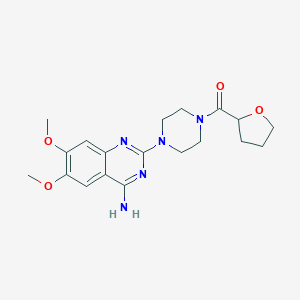
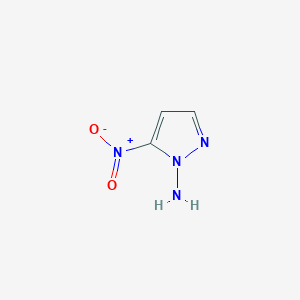
![N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121540.png)
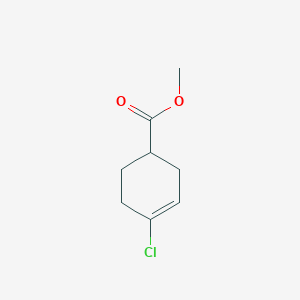

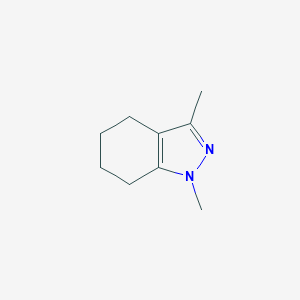
![3-[(4-Chlorophenyl)methyl]azetidine](/img/structure/B121559.png)